ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate is a chemical compound that can be used for pharmaceutical testing . It is a derivative of thieno[3,2-d]pyrimidine , which is an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, a core structure in the compound, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of this compound is complex, with a thieno[3,2-d]pyrimidin-4-one core structure attached to an acetyl amino benzoate group. The phenyl group is attached to the 7-position of the thieno[3,2-d]pyrimidin-4-one ring .Chemical Reactions Analysis
In the synthesis process, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Scientific Research Applications
Synthesis and Characterization
Ethyl 3-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate and related compounds have been synthesized and characterized in various studies. For instance, Desai et al. (2007) synthesized Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, which is structurally related to the compound . These compounds were synthesized for potential antimicrobial applications (Desai, Shihora, & Moradia, 2007).
Biological Activities
The compound and its derivatives show a range of biological activities. For example, Gad et al. (2020) investigated Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which upon modification, demonstrated potential as apoptosis-inducing agents in breast cancer. The study emphasized the compound's antiproliferative potential against cancer cell lines (Gad et al., 2020).
Heterocyclic Synthesis
This compound is also significant in the synthesis of heterocyclic systems. Selič et al. (1997) detailed the use of similar compounds in the preparation of various heterocyclic systems like pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, showcasing the versatility of these compounds in synthesizing diverse chemical structures (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial Potential
The antimicrobial potential of these compounds is a notable area of research. Khobragade et al. (2010) synthesized Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives, showing significant antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial applications (Khobragade, Bodade, Konda, Dawane, & Manwar, 2010).
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 3-(2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamido)benzoate” are currently unknown. This compound belongs to the thieno[3,2-d]pyrimidine class of chemical compounds , which are known to exhibit diverse biological activities . .
Mode of Action
Thieno[3,2-d]pyrimidines are generally synthesized through cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thieno[3,2-d]pyrimidines are known to be involved in a variety of biological activities
Result of Action
Given the diverse biological activities of thieno[3,2-d]pyrimidines , it is plausible that this compound could have multiple effects at the molecular and cellular levels. More research is needed to elucidate these effects.
properties
IUPAC Name |
ethyl 3-[[2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-2-30-23(29)16-9-6-10-17(11-16)25-19(27)12-26-14-24-20-18(13-31-21(20)22(26)28)15-7-4-3-5-8-15/h3-11,13-14H,2,12H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBCYTFMNRXIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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